Tert-butyl N-(7-aminoheptyl)carbamate
Overview
Description
Tert-butyl N-(7-aminoheptyl)carbamate: is a chemical compound with the molecular formula C12H26N2O2 . It is an alkane chain with terminal amine and Boc-protected amino groups. This compound is often used in organic synthesis and as a building block in the preparation of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(7-aminoheptyl)carbamate typically involves the reaction of heptane-1,7-diamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to improve yield and purity. The process involves similar steps as the laboratory synthesis but may include additional purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amine group in Tert-butyl N-(7-aminoheptyl)carbamate can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Deprotection Reactions: The Boc-protected amino group can be deprotected under mild acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl halides, acyl chlorides, and bases like triethylamine.
Deprotection: Trifluoroacetic acid, hydrochloric acid, and other mild acids.
Major Products:
Substituted Derivatives: Depending on the electrophile used, various substituted derivatives of this compound can be obtained.
Free Amine: Deprotection of the Boc group yields the free amine, which can be further used in subsequent reactions.
Scientific Research Applications
Chemistry: Tert-butyl N-(7-aminoheptyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used in the synthesis of peptide-based drugs and as a linker in the preparation of drug conjugates. It is also employed in the development of prodrugs, where the Boc group provides protection during the synthesis and is later removed to release the active drug .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of Tert-butyl N-(7-aminoheptyl)carbamate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired synthesis, the Boc group can be removed under mild acidic conditions to yield the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
- N-(6-aminohexyl)carbamic acid tert-butyl ester
- N-Boc-1,6-diaminohexane
- N-(tert-butoxycarbonyl)-1,6-hexanediamine
Comparison: Tert-butyl N-(7-aminoheptyl)carbamate is similar to these compounds in that they all contain Boc-protected amino groups. the length of the alkane chain and the position of the amine groups differ, which can influence their reactivity and applications. This compound has a seven-carbon alkane chain, making it unique compared to the six-carbon chains in the similar compounds listed .
Properties
IUPAC Name |
tert-butyl N-(7-aminoheptyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13/h4-10,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJYPERGUPPXRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99733-18-3 | |
Record name | Heptane-1,7-diamine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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